molecular formula C13H22O B8492228 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one CAS No. 63229-33-4

1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one

Cat. No. B8492228
CAS RN: 63229-33-4
M. Wt: 194.31 g/mol
InChI Key: MTHPGUYWHJRZNW-UHFFFAOYSA-N
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Description

1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63229-33-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-(3,3-dimethyl-1-prop-2-enylcyclohexyl)ethanone

InChI

InChI=1S/C13H22O/c1-5-7-13(11(2)14)9-6-8-12(3,4)10-13/h5H,1,6-10H2,2-4H3

InChI Key

MTHPGUYWHJRZNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC(C1)(C)C)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of 1-acetyl-3,3-dimethylcyclohexane (156 grams, 1 mole), potassium hydroxide (86 grams, 1.5 moles), and toluene (300 ml) is heated to reflux. Allyl chloride (114 grams, 1.5 moles) is added to the thickened reaction mass whereupon the mass becomes more fluid. The mixture is heated at reflux for 61/2 hours. At the end of this period, the reaction mass is cooled to room temperature, and 500 ml of water is added thereto. The aqueous layer is discarded, and the organic layer is distilled to afford 74 grams of recovered 1-acetyl-3,3-dimethyl hexane, 53 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl) cyclohexane, and 35 grams of 3,3-dimethyl-1-(4-pentenoyl) cyclohexane.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethyl) cyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR31## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and allyl chloride (114 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is added, and the organic layer is distilled for afford 24 grams of 3,3-dimethylcyclohexane, 48 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl)cyclohexane, and 90 grams of nonvolatile material.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
114 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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